

# analytical methods for 2-(4-Bromophenyl)acetamide characterization

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## Compound of Interest

Compound Name: 2-(4-Bromophenyl)acetamide

CAS No.: 74860-13-2

Cat. No.: B1582204

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This guide details the analytical characterization of **2-(4-Bromophenyl)acetamide** (also known as 4-Bromobenzeneacetamide).

## Important Isomer Distinction

Before proceeding, ensure you are analyzing the correct structural isomer.

- Target Compound: **2-(4-Bromophenyl)acetamide** (CAS 74860-13-2).
  - Structure: The acetamide group ( ) is attached to the phenyl ring.
  - Application: Intermediate in the synthesis of pharmaceuticals (e.g., peptide receptor agonists, kinase inhibitors).
- Common Isomer: **N-(4-Bromophenyl)acetamide** (4-Bromoacetanilide, CAS 103-88-8).<sup>[1]</sup>
  - Structure: The acetyl group is attached to an aniline nitrogen ( ).
  - Distinction: These two have significantly different melting points and NMR profiles. This guide focuses strictly on the phenylacetamide derivative.

## Part 1: Physicochemical Profile[2][3]

Property	Specification	Notes
IUPAC Name	2-(4-Bromophenyl)acetamide	
CAS Number	74860-13-2	Distinct from 4-Bromoacetanilide (103-88-8)
Molecular Formula		
Molecular Weight	214.06 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	197 – 198 °C	Significantly lower than the acetanilide isomer (~166 °C) or higher depending on polymorph; 197°C is the standard reference for the pure amide.[2]
Solubility	Soluble in DMSO, Methanol, DMF.	Sparingly soluble in water; insoluble in non-polar solvents (Hexane).

## Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine purity and quantify potential impurities such as the starting material (4-Bromophenylacetonitrile) and the over-hydrolyzed byproduct (4-Bromophenylacetic acid).

### Methodology Rationale

A Reversed-Phase (RP-HPLC) method is selected using a C18 stationary phase. The amide functionality is moderately polar, while the nitrile precursor is non-polar and the acid byproduct is ionizable. A gradient elution with acidic buffering suppresses the ionization of the acid impurity (improving peak shape) and resolves the neutral amide from the late-eluting nitrile.

## Instrumental Parameters

Parameter	Condition
Column	C18 Column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
Mobile Phase A	Water + 0.1% Phosphoric Acid ( ) or 0.1% TFA
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Injection Volume	10 L
Detection (UV)	220 nm (Amide bond absorption) and 254 nm (Aromatic ring)
Column Temp	30 °C

## Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Elution Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold (Acid impurity elutes)
15.0	40	60	Linear Gradient (Target Amide elutes)
20.0	10	90	Wash (Nitrile precursor elutes)
25.0	90	10	Re-equilibration

## Impurity Profile & Retention Order

- 4-Bromophenylacetic acid: Elutes first (most polar/acidic). Note: Retention shifts significantly with pH.
- **2-(4-Bromophenyl)acetamide** (Target): Elutes mid-gradient.
- 4-Bromophenylacetonitrile: Elutes last (highly non-polar).

## Part 3: Spectroscopic Characterization

### Nuclear Magnetic Resonance ( <sup>1</sup>H-NMR)

Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide) Rationale: The amide protons are exchangeable and often broaden or disappear in protic solvents like Methanol-

. DMSO-

provides sharp signals for both the methylene and amide protons.

- 3.38 ppm (Singlet, 2H): Benzylic methylene group ( ). This is the diagnostic peak distinguishing it from the acetanilide isomer (which has a methyl singlet at 2.1 ppm).
- 6.90 ppm (Broad Singlet, 1H): Amide (trans).
- 7.22 ppm (Doublet, ): Aromatic protons ortho to the acetamide group.
- 7.48 ppm (Doublet, ): Aromatic protons ortho to the Bromine (deshielded by halogen).
- 7.50 ppm (Broad Singlet, 1H): Amide (cis).

## Infrared Spectroscopy (FT-IR)

Technique: KBr Pellet or ATR (Attenuated Total Reflectance)

- 3350 – 3180 cm

: Doublet typical of primary amides (stretching).

- 1680 – 1640 cm

: Amide I band (Strong stretch).

- 1620 cm

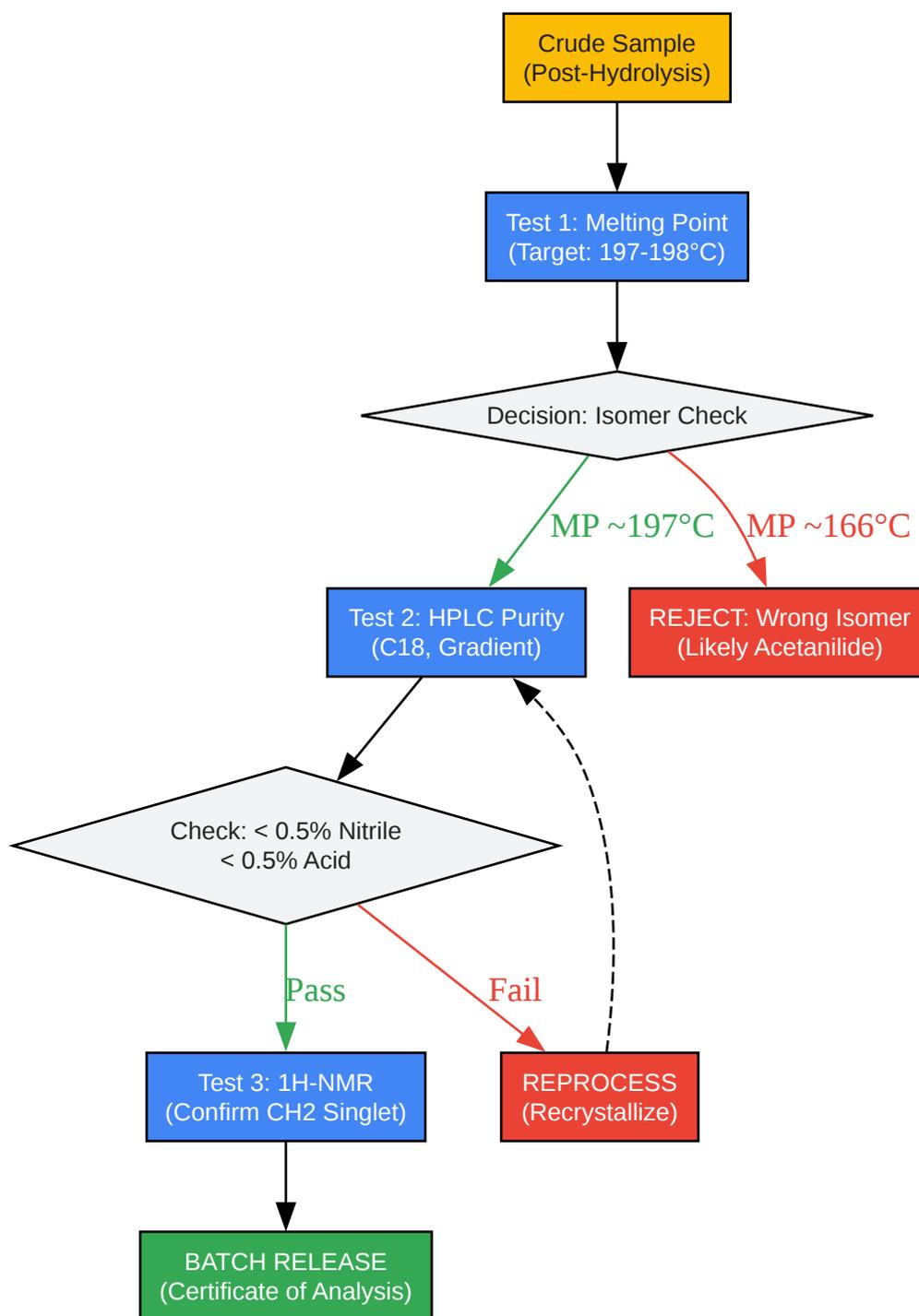
: Amide II band (bending).

- 1000 – 1100 cm

: C-Br stretching vibrations (often weak but diagnostic in the fingerprint region).

## Part 4: Quality Control Workflow (Graphviz)

The following diagram illustrates the logical flow for releasing a batch of **2-(4-Bromophenyl)acetamide**, ensuring no confusion with its isomer or precursors.



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Caption: Analytical workflow distinguishing **2-(4-Bromophenyl)acetamide** from isomers and impurities.

## Part 5: Synthesis Context & Impurity Origins

Understanding the synthesis aids in identifying impurities.

- Reaction: Hydrolysis of 4-Bromophenylacetonitrile.
- Reagent:  
  
/ NaOH (Basic Hydrolysis) or  
  
(Acidic).
- Critical Control Point: Stopping the reaction at the amide stage prevents over-hydrolysis to 4-Bromophenylacetic acid.
  - Monitoring: Use the HPLC method described above. The Nitrile peak will decrease, the Amide peak will grow. If the Acid peak appears, the reaction time is too long or temperature is too high.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256951, **2-(4-Bromophenyl)acetamide**. Retrieved from [[Link](#)]
- Vergelli, C. et al. (2016). Synthesis of N-phenylacetamido substituted heterocycles as formyl peptide receptor agonists. (Contains NMR data for the bromophenylacetamide side chain). Retrieved from [[Link](#)]

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## Sources

- [1. 4'-Bromoacetanilide\(103-88-8\) 1H NMR \[m.chemicalbook.com\]](#)
- [2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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